molecular formula C6H8O2 B026620 (1R,2R)-cyclohexa-3,5-diene-1,2-diol CAS No. 103302-38-1

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Cat. No.: B026620
CAS No.: 103302-38-1
M. Wt: 112.13 g/mol
InChI Key: YDRSQRPHLBEPTP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-cyclohexa-3,5-diene-1,2-diol: is a chiral organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is notable for its enantiomeric purity and its applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol typically involves the reduction of benzene derivatives. One common method is the catalytic hydrogenation of benzene-1,2-diol (catechol) under specific conditions to yield the desired diol. The reaction is often carried out using a palladium catalyst in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound can involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the separation and purification of the enantiomers to ensure high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,2R)-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, affecting pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chiral nature and the presence of both hydroxyl groups on a diene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis .

Properties

IUPAC Name

(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSQRPHLBEPTP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880014, DTXSID30880019
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18905-30-1, 103302-38-1, 26931-79-3
Record name rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18905-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-diol, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.